molecular formula C48H76N2O17 B140088 Amphotericin B O-methyloxime CAS No. 132202-02-9

Amphotericin B O-methyloxime

Cat. No. B140088
M. Wt: 953.1 g/mol
InChI Key: WRIFSYOHYWWNKF-DICVFRNESA-N
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Description

Amphotericin B O-methyloxime (AmBMO) is a derivative of the antifungal drug Amphotericin B (AmB), which is widely used to treat systemic fungal infections. AmBMO was developed to overcome the limitations of AmB, including its toxicity and poor solubility. AmBMO has shown promising results in preclinical studies and is being investigated as a potential alternative to AmB.

Mechanism Of Action

Amphotericin B O-methyloxime exerts its antifungal activity by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the integrity of the cell membrane, leading to cell death. Amphotericin B O-methyloxime has also been shown to induce oxidative stress and inhibit fungal biofilm formation.

Biochemical And Physiological Effects

Amphotericin B O-methyloxime has been shown to have a lower toxicity profile compared to AmB. In vitro studies have demonstrated that Amphotericin B O-methyloxime is less cytotoxic to mammalian cells than AmB. Animal studies have also shown that Amphotericin B O-methyloxime has a lower nephrotoxicity profile compared to AmB. Additionally, Amphotericin B O-methyloxime has been shown to have improved solubility compared to AmB, which may lead to better pharmacokinetics and efficacy.

Advantages And Limitations For Lab Experiments

Amphotericin B O-methyloxime has several advantages for lab experiments. It has potent antifungal activity and a lower toxicity profile compared to AmB, making it a safer alternative for in vitro and in vivo studies. However, the complex synthesis of Amphotericin B O-methyloxime may limit its availability for lab experiments.

Future Directions

There are several future directions for the development of Amphotericin B O-methyloxime. One potential direction is the optimization of the synthesis process to improve the yield and scalability of Amphotericin B O-methyloxime production. Another direction is the investigation of the pharmacokinetics and efficacy of Amphotericin B O-methyloxime in animal models and clinical trials. Additionally, the potential of Amphotericin B O-methyloxime to treat other diseases, such as leishmaniasis and trypanosomiasis, should be further explored.

Synthesis Methods

Amphotericin B O-methyloxime can be synthesized by reacting AmB with sodium hydride and methyl iodide. This reaction results in the replacement of the hydroxyl group at position 28 of AmB with a methoxy group, forming Amphotericin B O-methyloxime. The synthesis of Amphotericin B O-methyloxime is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Amphotericin B O-methyloxime has been extensively studied in vitro and in vivo for its antifungal activity. It has shown potent activity against a wide range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Amphotericin B O-methyloxime has also been investigated for its potential to treat other diseases, such as leishmaniasis and trypanosomiasis.

properties

CAS RN

132202-02-9

Product Name

Amphotericin B O-methyloxime

Molecular Formula

C48H76N2O17

Molecular Weight

953.1 g/mol

IUPAC Name

(14Z,21E,23E,25E,27E,29E,31E,33E)-20-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6,9,10,12,16,18,36-octahydroxy-14-methoxyimino-35,37,38-trimethyl-2-oxo-1-oxacyclooctatriaconta-21,23,25,27,29,31,33-heptaene-17-carboxylic acid

InChI

InChI=1S/C48H76N2O17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(49)45(60)31(4)66-48)27-40(57)42(47(62)63)39(56)23-32(50-64-5)22-34(52)25-38(55)37(54)21-20-33(51)24-35(53)26-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,51-57,59-61H,20-27,49H2,1-5H3,(H,62,63)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,50-32-

InChI Key

WRIFSYOHYWWNKF-DICVFRNESA-N

Isomeric SMILES

CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC(C(C(C/C(=N\OC)/CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=NOC)CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=NOC)CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O

synonyms

amphotericin B O-methyloxime
amphotericin B O-methyloxime, (Z)-isome

Origin of Product

United States

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